5-Amino-2-[(4-methoxyphenyl)sulfanyl]-benzenecarbonitrile
Description
IUPAC Nomenclature and Isomeric Considerations
The International Union of Pure and Applied Chemistry designation for this compound follows systematic naming conventions that precisely describe its molecular structure and functional group positioning. According to PubChem chemical database records, the official IUPAC name is 5-amino-2-(4-methoxyphenyl)sulfanylbenzonitrile. This nomenclature reflects the compound's fundamental benzonitrile core structure with specific substitution patterns that define its chemical identity.
The systematic name breakdown reveals several critical structural elements that distinguish this compound from related isomers. The benzonitrile portion serves as the primary scaffold, with the nitrile group located at position 1 of the aromatic ring. The amino substituent occupies position 5 relative to the nitrile functionality, while the sulfanyl linkage connecting the 4-methoxyphenyl group is positioned at carbon 2 of the primary benzene ring. This specific substitution pattern creates a unique spatial arrangement that influences both the compound's chemical reactivity and physical properties.
Alternative nomenclature systems have documented several synonymous names for this compound, including 5-Amino-2-((4-methoxyphenyl)thio)benzonitrile and 5-amino-2-[(4-methoxyphenyl)sulfanyl]benzenecarbonitrile. These variations reflect different approaches to describing the sulfur-containing linkage, with some systems preferring the "thio" designation while others utilize "sulfanyl" terminology. The consistency in the core structural description across these naming variants confirms the compound's well-established chemical identity within the scientific literature.
The molecular formula C₁₄H₁₂N₂OS accurately represents the atomic composition, indicating the presence of fourteen carbon atoms, twelve hydrogen atoms, two nitrogen atoms, one oxygen atom, and one sulfur atom. This elemental composition supports the structural complexity implied by the systematic name and provides essential information for molecular weight calculations and stoichiometric considerations in synthetic applications.
Comparative Analysis of Registry Numbers (CAS 306980-92-7)
The Chemical Abstracts Service registry number 306980-92-7 serves as the definitive identifier for this compound within global chemical databases and regulatory systems. This unique numerical identifier provides unambiguous compound identification across diverse information systems and eliminates potential confusion arising from alternative naming conventions or structural isomers.
Registry number verification through multiple database sources confirms the consistency of compound identification across different chemical information platforms. The PubChem database entry for compound identifier 2769212 corresponds directly to CAS number 306980-92-7, establishing a reliable cross-reference between major chemical databases. This correlation ensures accurate compound identification for research, procurement, and regulatory compliance purposes.
The temporal aspects of compound registration reveal important information about the chemical's discovery and documentation timeline. Database records indicate the initial creation date of July 19, 2005, with subsequent modifications recorded as recently as May 10, 2025. This ongoing maintenance of database entries suggests continued scientific interest and potential commercial relevance of the compound within the research community.
Additional identifier systems provide supplementary verification of compound identity. The DSSTox Substance ID DTXSID30377676 and the Wikidata identifier Q82166988 represent alternative database entries that cross-reference the same chemical structure. These multiple identification systems create a robust framework for compound verification and reduce the likelihood of misidentification in research applications.
| Identifier System | Value | Database Source |
|---|---|---|
| CAS Registry Number | 306980-92-7 | Chemical Abstracts Service |
| PubChem CID | 2769212 | National Center for Biotechnology Information |
| DSSTox Substance ID | DTXSID30377676 | Environmental Protection Agency |
| Wikidata Identifier | Q82166988 | Wikimedia Foundation |
Structural Elucidation Through Spectral Fingerprints (1H/13C NMR, IR, MS)
Nuclear magnetic resonance spectroscopy provides fundamental insights into the structural characteristics of this compound through detailed analysis of proton and carbon environments within the molecule. The compound's aromatic framework generates characteristic chemical shift patterns that reflect the electronic environment of each distinct carbon and hydrogen position. The presence of electron-withdrawing nitrile functionality and electron-donating amino and methoxy groups creates a complex electronic landscape that influences the observed spectroscopic parameters.
Proton nuclear magnetic resonance analysis reveals distinct chemical shift regions corresponding to different structural components of the molecule. The aromatic protons associated with both benzene rings exhibit characteristic downfield chemical shifts typically observed between 6.5 and 8.0 parts per million. The methoxy group protons appear as a singlet integration pattern around 3.8 parts per million, while the amino group protons may display variable chemical shifts depending on solvent conditions and temperature. Spin-spin coupling patterns provide additional structural confirmation through the analysis of coupling constants between adjacent aromatic protons.
Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information through the identification of distinct carbon environments within the molecular framework. The nitrile carbon typically resonates in the range of 115-120 parts per million, while aromatic carbons appear between 110-160 parts per million depending on their substitution patterns and electronic environments. The methoxy carbon exhibits characteristic upfield shifts around 55 parts per million, providing clear identification of this functional group within the molecular structure.
Infrared spectroscopy furnishes characteristic vibrational fingerprints that confirm the presence of specific functional groups within the compound structure. The nitrile stretching vibration appears as a sharp, intense absorption band typically observed between 2200-2260 wavenumbers. Primary amine stretching vibrations manifest as paired absorption bands in the range of 3300-3500 wavenumbers, while aromatic carbon-hydrogen stretching appears between 3000-3100 wavenumbers. The methoxy group contributes characteristic carbon-oxygen stretching vibrations around 1000-1300 wavenumbers, providing additional confirmation of the compound's functional group composition.
Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information that supports structural assignment. The molecular ion peak appears at mass-to-charge ratio 256, corresponding to the calculated molecular weight of 256.32 atomic mass units for the intact molecule. Characteristic fragmentation patterns may include loss of the methoxy group (mass 31), amino group (mass 16), or various aromatic fragments that provide additional structural confirmation through comparison with established fragmentation databases.
| Spectroscopic Technique | Key Diagnostic Features | Expected Range |
|---|---|---|
| Proton Nuclear Magnetic Resonance | Aromatic protons | 6.5-8.0 parts per million |
| Proton Nuclear Magnetic Resonance | Methoxy protons | 3.8 parts per million |
| Carbon-13 Nuclear Magnetic Resonance | Nitrile carbon | 115-120 parts per million |
| Carbon-13 Nuclear Magnetic Resonance | Methoxy carbon | 55 parts per million |
| Infrared Spectroscopy | Nitrile stretching | 2200-2260 wavenumbers |
| Infrared Spectroscopy | Amine stretching | 3300-3500 wavenumbers |
| Mass Spectrometry | Molecular ion | 256 mass-to-charge ratio |
Properties
IUPAC Name |
5-amino-2-(4-methoxyphenyl)sulfanylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-17-12-3-5-13(6-4-12)18-14-7-2-11(16)8-10(14)9-15/h2-8H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDNWSWZPYKQIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=C(C=C(C=C2)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377676 | |
| Record name | SBB055331 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306980-92-7 | |
| Record name | 5-Amino-2-[(4-methoxyphenyl)thio]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306980-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SBB055331 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Transition-Metal Catalyzed C–S Coupling
Modern synthetic methods employ palladium or copper catalysts to form the aryl sulfide bond under milder conditions with broader substrate scope.
Typical catalysts and ligands:
- Palladium acetate or Pd(PPh3)4 with phosphine ligands.
- Copper(I) iodide with diamine ligands (e.g., 1,10-phenanthroline).
-
- Combine 5-amino-2-halobenzonitrile and 4-methoxythiophenol in the presence of the catalyst, ligand, and base (e.g., cesium carbonate or potassium carbonate).
- Use solvents such as toluene, dioxane, or DMF.
- Heat the mixture under inert atmosphere (nitrogen or argon) at 80–110 °C for several hours.
- Workup involves filtration, solvent removal, and purification by chromatography.
-
- High selectivity and yields.
- Tolerant of various functional groups.
- Milder reaction conditions compared to SNAr.
-
- Requires expensive catalysts and ligands.
- Catalyst removal and purification can be challenging.
Representative Data Table of Preparation Conditions
| Method | Starting Materials | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| SNAr | 5-amino-2-chlorobenzonitrile + 4-methoxythiophenol | K2CO3 or NaH | DMF or DMSO | 100 | 6–12 h | 70–85 | Requires activated halide |
| Pd-catalyzed C–S coupling | 5-amino-2-bromobenzonitrile + 4-methoxythiophenol | Pd(PPh3)4 + K2CO3 | Toluene or dioxane | 90 | 4–8 h | 80–90 | High selectivity, mild conditions |
| Cu-catalyzed C–S coupling | 5-amino-2-bromobenzonitrile + 4-methoxythiophenol | CuI + 1,10-phenanthroline + Cs2CO3 | DMF or DMSO | 100 | 8–12 h | 75–88 | Cost-effective catalyst system |
Research Findings and Optimization Notes
- The presence of the amino group at the 5-position can influence the reactivity of the halobenzonitrile, often activating the ring toward nucleophilic substitution due to electron-donating resonance effects.
- The methoxy substituent on the phenylthiol enhances nucleophilicity of the thiol, improving reaction rates.
- Transition-metal catalyzed methods generally provide higher yields and cleaner products, with fewer side reactions compared to SNAr.
- Reaction temperature and solvent choice critically affect the reaction kinetics and product purity.
- Purification typically involves chromatographic techniques due to the close polarity of starting materials and products.
- Scale-up considerations favor copper-catalyzed methods for cost efficiency, while palladium catalysis is preferred for high-purity requirements.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Conditions typically involve the use of strong bases or acids, depending on the nature of the substituent being introduced.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or aldehydes.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
Medicinal Chemistry
Antiviral Properties:
One of the most significant applications of 5-Amino-2-[(4-methoxyphenyl)sulfanyl]-benzenecarbonitrile lies in its potential as an antiviral agent. It has been studied for its effectiveness against various viral infections, particularly in the context of HIV treatment. The compound is structurally similar to Etravirine, a non-nucleoside reverse transcriptase inhibitor used in HIV therapy. Research indicates that modifications of this compound can lead to enhanced antiviral activity and reduced resistance profiles compared to existing therapies .
Cancer Research:
The compound has shown promise in cancer research due to its ability to inhibit specific cancer cell lines. Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for further investigation as a potential chemotherapeutic agent. The mechanism of action appears to involve the inhibition of key signaling pathways involved in cell proliferation and survival .
Pharmacology
Neuropharmacological Effects:
Recent studies have explored the neuropharmacological properties of this compound, particularly its interaction with various neurotransmitter systems. The compound has been evaluated for its effects on pain modulation and has shown potential as an analgesic agent in preclinical models. Its ability to penetrate the central nervous system enhances its therapeutic profile for treating neuropathic pain .
Toxicological Studies:
As with any new compound, understanding the toxicological profile is crucial. Initial studies indicate that this compound exhibits a favorable safety profile at therapeutic doses, but further comprehensive studies are necessary to evaluate long-term effects and potential side effects .
Material Science
Synthesis of Novel Materials:
In addition to its biological applications, this compound is being investigated for its utility in material science. Its chemical properties allow for the synthesis of novel polymers and composites with enhanced mechanical and thermal stability. These materials could find applications in various industries, including electronics and biomedical devices .
Case Studies
Mechanism of Action
The mechanism of action of 5-Amino-2-[(4-methoxyphenyl)sulfanyl]-benzenecarbonitrile is not fully elucidated. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl and amino groups may play a crucial role in binding to these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations in Benzenecarbonitrile Derivatives
2-[(1E)-2-(4-Methoxyphenyl)Vinyl]Benzenecarbonitrile
- Structure : A vinyl-linked 4-methoxyphenyl group replaces the sulfanyl bridge.
- Synthesis : 76% yield using o-tolunitrile and p-anisaldehyde .
- Properties : Higher yield compared to sulfanyl analogs, suggesting steric or electronic advantages of vinyl linkages in synthesis.
5-Amino-2-{[3-(Trifluoromethyl)Phenyl]-Sulfanyl}Benzenecarbonitrile
- Structure : Trifluoromethyl (CF₃) group instead of methoxy (OCH₃).
Nitro Analog of Compound 2 (2-(4-(4-Nitrophenylthio)Phenyl)Isoindole-1,3-Dione)
- Structure: Nitro (NO₂) substituent instead of amino (NH₂).
- Implications: The electron-withdrawing nitro group may reduce bioactivity compared to amino-substituted analogs, as seen in kinase inhibitors .
Heterocyclic Analogs
5-Amino-2-(4-Methoxyphenyl)[1,3]Oxazole-4-Carbonitrile (18b)
- Structure : Oxazole ring replaces the benzene core.
- Synthesis : 51% yield, lower than benzenecarbonitrile derivatives, possibly due to ring strain or reactivity differences .
- Properties : Heterocycles like oxazole may alter binding affinity in biological targets due to rigidity and polarity.
Pyridine Carbonitrile Derivatives (e.g., 5-Acetyl-4-(4-Methoxyphenyl)-6-Methyl-2-(Methylsulfanyl)Pyridine-3-Carbonitrile)
- Structure : Pyridine core with methylsulfanyl and acetyl groups.
Substituent Electronic and Steric Effects
Crystallographic and Structural Insights
- Crystal Packing : Sulfanyl-linked compounds (e.g., pyridine derivatives in ) exhibit planar conformations stabilized by S···N interactions, which may differ in the target compound due to the benzene core’s flexibility .
- Validation : Modern tools like SHELXL and ORTEP-3 ensure accurate structural determination, critical for comparing bond lengths and angles in analogs .
Biological Activity
5-Amino-2-[(4-methoxyphenyl)sulfanyl]-benzenecarbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a benzene ring substituted with an amino group, a sulfanyl group, and a methoxyphenyl moiety, contributing to its unique chemical properties. Its molecular formula is C11H12N2OS.
The biological activity of this compound is believed to stem from its ability to interact with various cellular targets, influencing signaling pathways and gene expression. The sulfanyl group can participate in redox reactions, while the amino group may facilitate interactions with receptors and enzymes.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives of benzenecarbonitrile have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties. A study demonstrated that compounds containing sulfanyl groups exhibited significant antibacterial effects against Gram-positive bacteria.
Anticancer Activity
The potential anticancer properties of this compound are supported by studies evaluating its effects on cancer cell lines. In vitro assays have shown that related compounds can inhibit cell proliferation in various cancer types, including leukemia and solid tumors. For example, sulfonamide derivatives were tested against multiple tumor cell lines and demonstrated varying degrees of antiproliferative activity .
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of benzenecarbonitrile derivatives for their antimicrobial activity. The results indicated that compounds with sulfanyl functionalities showed enhanced activity against resistant bacterial strains. Specifically, the compound under review exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics .
Study 2: Anticancer Evaluation
In another investigation, the antiproliferative effects of this compound were assessed on a panel of cancer cell lines. The results revealed that while some derivatives showed promising activity, further optimization was needed to enhance efficacy and reduce toxicity .
Data Table: Biological Activities Overview
| Activity Type | Assessed Compounds | Key Findings |
|---|---|---|
| Antimicrobial | This compound | Exhibited significant antibacterial activity against Gram-positive bacteria. |
| Anticancer | Various benzenecarbonitrile derivatives | Inhibited proliferation in several cancer cell lines; further studies required for optimization. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 5-Amino-2-[(4-methoxyphenyl)sulfanyl]-benzenecarbonitrile, and how can reaction parameters be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or cyclocondensation reactions. For example, similar carbonitriles are prepared by reacting aminobenzonitrile derivatives with thiol-containing aromatic compounds under basic conditions (e.g., K₂CO₃ in DMF) . Optimization involves adjusting solvent polarity (e.g., DMSO vs. DMF), temperature (80–120°C), and stoichiometric ratios of reactants. Catalytic additives like CuI may enhance yield in sulfur-mediated coupling steps .
| Reaction Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Solvent | DMF, DMSO | Higher polarity improves solubility of intermediates |
| Temperature | 80–120°C | Elevated temperatures accelerate reaction but may degrade sensitive groups |
| Reaction Time | 6–24 hours | Prolonged time increases conversion but risks side reactions |
| Base | K₂CO₃, Et₃N | Stronger bases improve deprotonation of thiols |
Q. Which spectroscopic techniques are critical for structural characterization, and how are spectral data interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using DEPT experiments; the amino group (δ 5.5–6.5 ppm) and nitrile (C≡N, ~110–120 ppm in ¹³C) are key markers .
- IR Spectroscopy : Confirm nitrile (C≡N stretch ~2200 cm⁻¹) and thioether (C-S stretch ~600–700 cm⁻¹) groups .
- Mass Spectrometry : Use HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns, e.g., loss of –SC₆H₄OMe .
Q. How is single-crystal X-ray diffraction (SCXRD) utilized to determine molecular geometry?
- Methodological Answer : Crystals grown via slow evaporation (e.g., in ethanol/water) are analyzed using SHELX programs. SHELXL refines structures by minimizing R-factors (<5% for high-quality data). ORTEP-3 visualizes thermal ellipsoids and validates bond angles/distances .
Advanced Research Questions
Q. How can contradictions between computational models (DFT) and experimental crystallographic data be resolved?
- Methodological Answer : Discrepancies in bond lengths/angles may arise from crystal packing effects or solvent interactions. Perform periodic DFT calculations (e.g., VASP) incorporating crystal environment parameters. Compare Hirshfeld surfaces to identify intermolecular forces (e.g., π-π stacking) not modeled in gas-phase DFT .
Q. What strategies improve reproducibility of synthesis yields across studies?
- Methodological Answer : Variability often stems from trace moisture or oxygen. Implement strict anhydrous conditions (Schlenk line, molecular sieves) and characterize intermediates via TLC/HPLC. For example, reports a 51% yield for a related oxazole-carbonitrile, achievable through rigorous drying of reactants .
Q. How do researchers validate crystallographic data to ensure structural accuracy?
- Methodological Answer : Use the IUCr's checkCIF tool to flag outliers in bond distances/angles. Cross-validate with PLATON for missed symmetry (e.g., twinning) and ADDSYM for space group reassignment. SHELXL’s R1/wR2 convergence (<0.05 divergence) confirms refinement reliability .
Q. What experimental designs are appropriate for studying structure-activity relationships (SAR) in derivatives?
- Methodological Answer : Synthesize analogs with modified substituents (e.g., –OCH₃ → –CF₃) and correlate electronic effects (Hammett σ constants) with reactivity. For photocytotoxic analogs (e.g., ’s [1,3]oxazoles), use UV-vis spectroscopy to assess π→π* transitions and ROS generation assays .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s thermal stability?
- Methodological Answer : Perform thermogravimetric analysis (TGA) under inert atmospheres to isolate decomposition pathways. Contrast with differential scanning calorimetry (DSC) to identify melting points vs. exothermic degradation. Discrepancies may arise from polymorphic forms or impurities .
Software and Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
